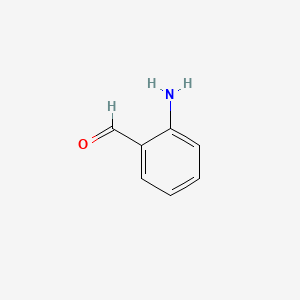

2-Aminobenzaldehído

Descripción general

Descripción

2-Aminobenzaldehyde is an organic compound with the molecular formula C₇H₇NO. It is one of the three isomers of aminobenzaldehyde and appears as a low-melting yellow solid that is soluble in water . This compound is notable for its use in various chemical syntheses and its role as a precursor to several biologically active molecules .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Acridines and Acridones

2-Aminobenzaldehyde is a key precursor for the synthesis of acridines and acridones, which exhibit significant biological activities. Research has shown that acridines can be synthesized through copper-catalyzed N-arylation followed by cyclization. For instance, acridines were produced in high yields using this method, demonstrating moderate biological activity against melanoma cell growth inhibition .

Table 1: Synthesis of Acridines from 2-Aminobenzaldehyde

| Compound Type | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Acridines | Copper-catalyzed N-arylation | High | Moderate inhibition of melanoma cells |

| Acridones | Double copper-catalyzed N-arylation | Variable | Not specified |

Medicinal Chemistry

2-Aminobenzaldehyde is utilized in the development of pharmaceutical agents. It serves as a precursor for synthesizing quinoline derivatives, which are known for their anti-inflammatory and antiviral properties. The compound's ability to undergo various chemical transformations makes it valuable in drug design .

Case Study: Synthesis of Antiviral Agents

In a study focusing on the synthesis of quinoline-based antiviral compounds, 2-aminobenzaldehyde was converted into several derivatives that exhibited promising antiviral activity. The synthetic routes involved multiple steps but ultimately provided compounds with significant therapeutic potential .

Organocatalysis

The compound has been employed in organocatalytic reactions, particularly in hydroacylation processes involving alkenes and alkynes. These reactions benefit from the excellent atom economy offered by 2-aminobenzaldehyde, allowing for the efficient formation of complex molecules .

Table 2: Organocatalytic Reactions Involving 2-Aminobenzaldehyde

| Reaction Type | Substrate Type | Outcome |

|---|---|---|

| Hydroacylation | Alkenes | High yields of products |

| Hydroacylation | Alkynes | Versatile product formation |

Material Science

In materials science, 2-aminobenzaldehyde has been used to synthesize functional materials such as polymers and dyes. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties.

Case Study: Dye Synthesis

Research indicates that 2-aminobenzaldehyde can be used to synthesize disperse dyes through its reaction with other organic compounds. These dyes are significant in textile applications due to their vibrant colors and stability .

Mecanismo De Acción

Target of Action

2-Aminobenzaldehyde, an organic compound with the formula C6H4(NH2)CHO , is primarily used in the preparation of other compounds, such as quinolines .

Mode of Action

The mode of action of 2-Aminobenzaldehyde is largely dependent on the specific chemical reaction in which it is involved. For instance, in the Friedländer synthesis, 2-Aminobenzaldehyde is used to prepare quinolines . In this process, it can form trimeric and tetrameric condensation products .

Biochemical Pathways

2-Aminobenzaldehyde is involved in the synthesis of quinolines via the Friedländer synthesis . Quinolines are heterocyclic compounds that are part of many bioactive molecules and pharmaceuticals .

Pharmacokinetics

It is known to be a low-melting yellow solid that is soluble in water , which can influence its distribution and reactivity in aqueous solutions.

Result of Action

The primary result of 2-Aminobenzaldehyde’s action is the formation of other compounds through various chemical reactions. For example, it can form quinolines through the Friedländer synthesis . These quinolines can then be used in the creation of a variety of bioactive compounds and pharmaceuticals .

Action Environment

The action of 2-Aminobenzaldehyde can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity in aqueous solutions . Additionally, like related aminoaldehydes, it is unstable with respect to self-condensation , which can influence its stability and reactivity under different conditions.

Análisis Bioquímico

Biochemical Properties

2-Aminobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as iron (II) sulfate during its preparation from 2-nitrobenzaldehyde . Additionally, 2-Aminobenzaldehyde can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions highlight its versatility in forming complex structures with other biomolecules.

Cellular Effects

2-Aminobenzaldehyde has been shown to influence cellular processes, particularly in fungal cells. It disrupts cellular antioxidation systems, leading to the inhibition of fungal growth . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and antioxidation systems . The compound’s impact on cell signaling pathways and gene expression in fungal cells underscores its potential as an antifungal agent.

Molecular Mechanism

At the molecular level, 2-Aminobenzaldehyde exerts its effects through redox cycling, which disrupts cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress within the cell, inhibiting fungal growth. Additionally, 2-Aminobenzaldehyde can form Schiff bases with primary amines, further contributing to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminobenzaldehyde can change over time due to its instability and tendency to undergo self-condensation . This instability necessitates rapid isolation and handling to maintain its efficacy. Long-term studies have shown that the compound’s antifungal activity can persist, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 2-Aminobenzaldehyde in animal models vary with dosage. At lower doses, the compound exhibits antifungal properties without significant toxicity . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Aminobenzaldehyde is involved in metabolic pathways that lead to the synthesis of quinolines and other heterocyclic compounds . It interacts with enzymes such as iron (II) sulfate during its preparation and can form various condensation products that participate in further biochemical reactions . These interactions underscore its role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

Within cells, 2-Aminobenzaldehyde is transported and distributed through interactions with transporters and binding proteins . Its solubility in water facilitates its movement within cellular compartments, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

2-Aminobenzaldehyde localizes to specific subcellular compartments, where it exerts its biochemical effects . Its targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum . These localizations are crucial for its activity and function within the cell.

Métodos De Preparación

2-Aminobenzaldehyde is typically synthesized through the reduction of 2-nitrobenzaldehyde. One common method involves using iron powder and hydrochloric acid in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to isolate the product . Another method involves the reduction of 2-nitrobenzaldehyde with aqueous ferrous sulfate and ammonia, followed by steam distillation to rapidly isolate the product due to its tendency to polymerize .

Análisis De Reacciones Químicas

2-Aminobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form 2-aminobenzyl alcohol.

Substitution: It participates in nucleophilic substitution reactions, forming derivatives like 2-amino-3,5-dibromobenzaldehyde.

Condensation: It readily undergoes self-condensation and forms trimeric and tetrameric products.

Common reagents used in these reactions include iron powder, hydrochloric acid, ferrous sulfate, and ammonia . Major products formed from these reactions include quinoline derivatives, 2-aminobenzyl alcohol, and various substituted benzaldehydes .

Comparación Con Compuestos Similares

2-Aminobenzaldehyde can be compared with other similar compounds such as:

4-Aminobenzaldehyde: Similar in structure but with the amino group in the para position, affecting its reactivity and applications.

2-Nitrobenzaldehyde: The nitro group makes it a precursor for 2-Aminobenzaldehyde through reduction.

2-Formylaniline: Another name for 2-Aminobenzaldehyde, highlighting its dual functional groups.

The uniqueness of 2-Aminobenzaldehyde lies in its ability to form a variety of biologically active compounds and its role in the synthesis of complex organic molecules .

Actividad Biológica

2-Aminobenzaldehyde, also known as o-aminobenzaldehyde or ortho-aminobenzaldehyde, is an organic compound with the formula CHNO. It is characterized by an amino group (-NH) and an aldehyde group (-CHO) attached to a benzene ring. This compound has garnered interest in various fields of research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 2-aminobenzaldehyde, supported by research findings and data tables.

2-Aminobenzaldehyde can be synthesized through various methods, including the reduction of 2-nitrobenzaldehyde or through the reaction of ortho-phthalic anhydride with ammonia. Its structure allows it to participate in numerous chemical reactions, making it a versatile intermediate in organic synthesis.

Key Reactions

- Reduction Reactions : 2-Aminobenzaldehyde can undergo reductions to form corresponding amines or alcohols.

- Condensation Reactions : It can react with various electrophiles to form imines and other derivatives.

Anticancer Activity

Recent studies have shown that 2-aminobenzaldehyde exhibits significant anticancer properties. For instance, it has been reported to inhibit the growth of melanoma cells. In a study by Xu et al., compounds derived from 2-aminobenzaldehyde demonstrated moderate biological activity against cancer cell lines, indicating potential for development as anticancer agents .

Anti-inflammatory Effects

Research has indicated that 2-aminobenzaldehyde possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives of 2-aminobenzaldehyde exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .

Study on Melanoma Inhibition

In a controlled laboratory setting, researchers treated melanoma cell lines with varying concentrations of 2-aminobenzaldehyde. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at higher concentrations (IC values ranging from 20 to 50 µM) .

Anti-inflammatory Mechanism

A study investigated the mechanism by which 2-aminobenzaldehyde exerts its anti-inflammatory effects. The compound was found to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This inhibition led to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Biological Activities of 2-Aminobenzaldehyde

| Biological Activity | Model/System | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | Melanoma Cells | 20-50 µM | Dose-dependent inhibition of growth |

| Anti-inflammatory | In vitro Cytokine Production | 50 µM | Reduced TNF-alpha and IL-6 levels |

| Antimicrobial | Bacterial Strains (E. coli) | Varies | Inhibition of bacterial growth |

Propiedades

IUPAC Name |

2-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWFZIRWWNPPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060183 | |

| Record name | 2-Aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-23-7 | |

| Record name | 2-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG769PG2AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-aminobenzaldehyde?

A1: The molecular formula of 2-aminobenzaldehyde is C7H7NO, and its molecular weight is 121.14 g/mol.

Q2: What are the characteristic spectroscopic features of 2-aminobenzaldehyde?

A2: 2-Aminobenzaldehyde displays distinct peaks in various spectroscopic techniques:

- Ultraviolet (UV) Spectroscopy: Exhibits characteristic absorption bands, particularly those associated with its conjugated aromatic system and the influence of the amino substituent. []

- Infrared (IR) Spectroscopy: Shows characteristic peaks corresponding to N–H stretching, C=O stretching, and aromatic C–H stretching vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and carbon (13C) NMR spectra reveal distinct signals that allow for the identification and assignment of all hydrogen and carbon atoms within the molecule. []

Q3: How stable is 2-aminobenzaldehyde under different storage conditions?

A3: 2-Aminobenzaldehyde exhibits variable stability depending on storage conditions:

- Storage: While it can be stored for some time, it tends to undergo self-condensation reactions, especially under acidic conditions, leading to the formation of anhydro-polymers. []

- Acidic Conditions: In dilute acid, it readily forms an anhydro-trimer. [] In concentrated acid, it converts into a red anhydro-tetramer hydrochloride salt. []

- Basic Conditions: Basification of the red anhydro-tetramer hydrochloride results in a pale yellow anhydro-tetramer. []

Q4: What kind of polymers can be formed from 2-aminobenzaldehyde?

A4: 2-Aminobenzaldehyde readily undergoes polymerization, forming various anhydro-polymers:

- Anhydro-Trimer: Formed in dilute acid, its structure is 2,4:2′,N-(o-aminobenzo)-1,3:α,2″-(α-hydroxytolueno)-1,2,3,4-tetrahydroquinazoline. []

- Red Anhydro-Tetramer Hydrochloride: Formed in concentrated acid, its structure is 1′,2′,3′,4′-tetrahydro-4′-hydroxyquinazolino[2′,3′-I]-1,12-dihydrotribenzo[b,f,j]-1,5,9-triazacycloduodecahexene dihydrochloride. []

- Pale Yellow Anhydro-Tetramer: Formed by basifying the red anhydro-tetramer hydrochloride; its structure is 2,4:2′, N-(o-aminobenzo)-1,3:α,2″-[α-(o-formylanilino)tolueno]-1,2,3,4-tetrahydroquinazoline. []

Q5: Can you elaborate on the equilibrium between 2-aminobenzaldehyde and its polymers?

A5: The formation of anhydro-polymers from 2-aminobenzaldehyde is reversible. The equilibrium between the monomer and the polymers is influenced by factors like pH, concentration, and temperature. []

Q6: What are the common synthetic applications of 2-aminobenzaldehyde in organic chemistry?

A6: 2-Aminobenzaldehyde serves as a versatile building block in organic synthesis:

- Friedländer Synthesis: Reacts with ketones or aldehydes possessing an α-methylene group to form quinolines, an important class of heterocyclic compounds with diverse applications. [, ]

- Synthesis of Heterocycles: Used in the preparation of various other heterocycles, including quinazolines, benzothiazoles, indoles, and more. [, , , ]

- Ligand in Metal Complexes: Acts as a ligand in the formation of metal complexes, which can have applications in catalysis and materials science. [, ]

Q7: How can quinolines be synthesized from 2-aminobenzaldehyde?

A7: Quinoline synthesis from 2-aminobenzaldehyde commonly employs these approaches:

- Friedländer Synthesis: Involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group in the presence of an acid or base catalyst. [, ]

- Metal-Catalyzed Dehydrogenative N-Heterocyclization: 2-Aminobenzaldehyde, generated in situ from 2-aminobenzyl alcohol, reacts with ketones or aldehydes in the presence of a metal catalyst to afford quinolines. []

Q8: How does the choice of catalyst affect the reaction outcome when using 2-aminobenzaldehyde as a starting material?

A8: The choice of catalyst significantly influences the reaction pathway and product selectivity:

- Rhodium(III) Catalysts: Facilitate C–H activation and enable reactions such as coupling with oxygenated allylic olefins, hydroacylation with olefins, and amidation with dioxazolones. [, , ]

- Scandium Pentafluorobenzoate: Catalyzes the cascade reaction of 2-aminobenzaldehydes with primary amines, leading to ring-fused aminals. []

- Gold(I) Catalysts: Enable an unprecedented rearrangement reaction with propargyl amines, providing direct access to 3-aminoquinolines. []

- Yb(OTf)3: Mediates the annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes, yielding polysubstituted quinolines. []

- Phosphine Catalysts: Enable the synthesis of 1,2-dihydroquinolines from 2-aminobenzaldehyde derivatives and dialkyl acetylenedicarboxylates. []

- Molecular Iodine: Catalyzes benzylic sp3 C–H bond amination for the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes. []

Q9: How is computational chemistry being used to study 2-aminobenzaldehyde and its reactions?

A9: Computational chemistry provides valuable insights into:

- Reaction Mechanisms: Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, like the cyclization of aminoalkynes derived from 2-aminobenzaldehyde and terminal alkynes. []

- Spectroscopic Properties: Theoretical methods like RI-MP2/RI-CC2 aid in understanding the photophysics of 2-aminobenzaldehyde, including its protonated and microhydrated states. []

Q10: Has the photostability of 2-aminobenzaldehyde and its metal complexes been investigated?

A10: Yes, studies have explored the photostability of 2-aminobenzaldehyde phenylhydrazone (2ABPH) and its Mn(II), Co(II), and Cu(II) complexes. []

Q11: Can 2-aminobenzaldehyde be degraded photocatalytically?

A11: Yes, TiO2 photocatalysis can degrade 2-aminobenzaldehyde, producing various aromatic products. This process likely involves electron transfer reactions and the formation of superoxide radicals. []

Q12: Are there any reported studies on the biocatalytic applications of 2-aminobenzaldehyde?

A12: Yes, research has shown that pepsin, an enzyme, can catalyze the cyclocondensation of aromatic amines and 2-aminobenzaldehyde to form tetrahydroquinazolines. This finding highlights the potential of biocatalysis as an alternative to traditional chemical synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.